
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
科学研究应用
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline has a wide range of scientific research applications. One of the most significant applications is in the synthesis of organic compounds. This compound is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is not well understood. However, studies have shown that this compound has antibacterial, antifungal, and antitumor properties. It is believed that the compound works by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant biochemical or physiological effects in animals. This makes it an ideal compound for use in lab experiments.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline in lab experiments is its ease of synthesis. The compound is relatively easy to synthesize, making it ideal for large-scale production. Additionally, the compound has minimal toxicity, making it safe for use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of the mechanism of action. Without a clear understanding of how the compound works, it is difficult to design experiments to test its efficacy. Additionally, the compound has limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline. One area of research is to further understand the mechanism of action of the compound. This could involve conducting studies to determine the molecular targets of the compound and how it interacts with them.
Another area of research is to explore the potential applications of the compound in the development of new drugs. Studies have shown that the compound has antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs in these areas.
Finally, researchers could explore ways to improve the solubility of the compound in water. This could involve modifying the structure of the compound or developing new methods for working with it in experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique chemical properties make it an ideal building block for the synthesis of various organic compounds, and its minimal toxicity makes it safe for use in lab experiments. While there is still much to learn about the mechanism of action of the compound, its antibacterial, antifungal, and antitumor properties make it a promising candidate for the development of new drugs in these areas.
合成方法
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product. This synthesis method is relatively simple and efficient, making it ideal for large-scale production.
属性
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBMXKSZJAOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
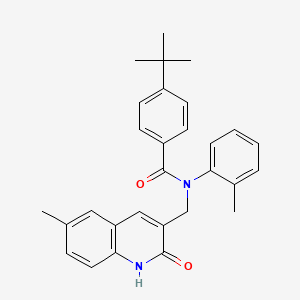
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)

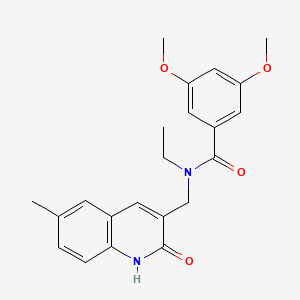
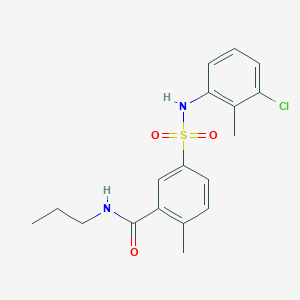

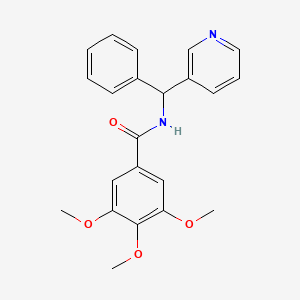
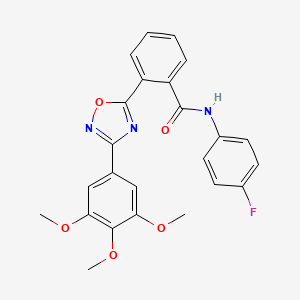


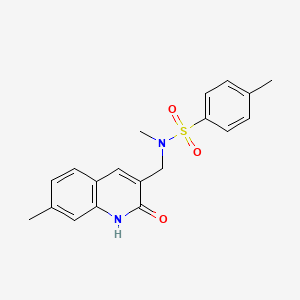

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)